
Naftifine hydrochloride
Overview
Description
Benzo[d]thiazole-2(3H)-thione is a heterocyclic compound featuring a benzene ring fused to a thiazole ring with a thione group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d]thiazole-2(3H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with carbon disulfide (CS₂) in the presence of a base, followed by cyclization. Another method includes the temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS₂ in the presence of dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of benzo[d]thiazole-2(3H)-thione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Chemical Stability and Degradation
Naftifine hydrochloride demonstrates stability under standard conditions but decomposes under specific stressors:
Degradation Products
Note : Stability studies confirm no significant degradation under normal storage (25°C, 60% RH) .
Metabolic Reactions
In vivo studies reveal limited systemic absorption (~4.2–6% of topical dose) and hepatic metabolism:
Key Pathways
Half-life : 2–3 days post-excretion .
Reactivity in Formulation
This compound interacts with excipients in topical formulations:
Notable Interactions
Formulation Impact :
- Alcohol (52% v/v) in gels enhances skin permeability .
- pH adjustment with trolamine ensures stability .
Antifungal Mechanism (Squalene Epoxidase Inhibition)
While not a direct chemical reaction, naftifine’s pharmacological action involves:
- Target : Squalene 2,3-epoxidase (ERG1) in fungal cells.
- Mechanism : Inhibits ergosterol biosynthesis, leading to squalene accumulation and fungal cell death .
- In vitro activity : MIC range = 0.031–0.1 µg/mL against dermatophytes .
Degradation Conditions
Stress Factor | Effect |
---|---|
Heat (>200°C) | Toxic fumes (NOₓ, HCl) |
UV light | No significant degradation |
Hydrolysis (pH 1–13) | Partial decomposition |
Key Research Findings
Scientific Research Applications
Pharmacological Properties
Naftifine hydrochloride acts by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial in the biosynthesis of sterols in fungi. This inhibition leads to decreased ergosterol levels and an accumulation of squalene, ultimately resulting in fungal cell death. The compound has demonstrated effectiveness against a range of dermatophytes and some Candida species:
Organism | Activity |
---|---|
Trichophyton rubrum | Fungicidal |
Trichophyton mentagrophytes | Fungicidal |
Trichophyton tonsurans | Fungicidal |
Epidermophyton floccosum | Fungicidal |
Microsporum canis | Fungicidal |
Candida albicans | Fungistatic |
Clinical Applications
This compound is primarily indicated for the topical treatment of:
- Tinea Pedis (Athlete's foot)
- Tinea Cruris (Jock itch)
- Tinea Corporis (Ringworm)
The recommended formulations include creams and gels, typically applied once or twice daily depending on the specific product used .
Efficacy Studies
Clinical trials have established the efficacy and safety of this compound in treating dermatophyte infections:
- A study involving 146 subjects with tinea cruris showed significant improvement in symptoms after two weeks of treatment with naftifine cream. Clinical assessments included evaluations for erythema, pruritus, and scaling, with results indicating a high response rate to treatment .
- Another trial on pediatric subjects demonstrated that naftifine gel was well tolerated, with measurable plasma concentrations indicating systemic absorption without significant adverse effects .
Pharmacokinetics
Pharmacokinetic studies reveal that naftifine penetrates the stratum corneum effectively. Following topical application, systemic exposure increases over time:
Parameter | Day 1 | Day 14 |
---|---|---|
Cmax (ng/mL) | 3.60 (76.6%) | Measurable levels observed |
AUC0-24 (ng*hr/mL) | 49.8 (64.4%) | Increased over time |
These findings suggest that while naftifine is primarily a topical agent, it can achieve measurable systemic levels, indicating potential for broader therapeutic effects .
Case Study: Efficacy in Tinea Cruris
A randomized, double-blind study assessed the effectiveness of naftifine cream versus a placebo in patients diagnosed with tinea cruris. Results indicated that patients receiving naftifine experienced a faster resolution of symptoms compared to those receiving the placebo.
Case Study: Pediatric Use
In a pediatric population aged 2 to less than 12 years with moderate tinea corporis, naftifine gel was applied once daily for two weeks. The treatment was well tolerated, with no severe side effects reported and significant clinical improvement noted by the end of the treatment period .
Mechanism of Action
The mechanism of action of benzo[d]thiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Benzo[d]thiazole-2(3H)-thione can be compared with other thiazole derivatives such as benzo[d]thiazole-2(3H)-one and 2-mercaptobenzothiazole. While these compounds share a similar core structure, benzo[d]thiazole-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. For instance, benzo[d]thiazole-2(3H)-one is more prone to oxidation, whereas 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry .
Conclusion
Benzo[d]thiazole-2(3H)-thione is a versatile compound with significant applications in various fields. Its unique chemical properties and biological activities make it a valuable subject of study in both academic and industrial research.
If you have any specific questions or need further details, feel free to ask!
Biological Activity
Naftifine hydrochloride is a synthetic antifungal agent belonging to the allylamine class, primarily used for the treatment of superficial fungal infections. Its biological activity is characterized by its fungicidal properties, mechanism of action, pharmacokinetics, and clinical efficacy.
Naftifine exerts its antifungal effects through the inhibition of squalene epoxidase , an enzyme critical for sterol biosynthesis in fungi. This inhibition leads to a decrease in ergosterol levels while causing an accumulation of squalene within fungal cells. The resultant disruption in membrane integrity contributes to the fungicidal activity of naftifine against various dermatophytes, including:
- Trichophyton rubrum
- Trichophyton mentagrophytes
- Epidermophyton floccosum
- Microsporum canis
In vitro studies have demonstrated naftifine's effectiveness against these organisms, indicating its broad-spectrum antifungal capabilities .
Pharmacokinetics
This compound is typically administered topically, and its pharmacokinetic profile reveals several key characteristics:
- Absorption : Following topical application, approximately 4.2% of the applied dose is absorbed into systemic circulation .
- Half-life : The elimination half-life is about 2 to 3 days, indicating a relatively prolonged presence in the body following application .
- Distribution : Naftifine does not have a well-defined volume of distribution; however, it is known to penetrate the stratum corneum effectively .
The pharmacokinetic profile supports its use for localized infections, as sufficient concentrations are achieved in the skin to inhibit fungal growth.
Clinical Efficacy
Clinical studies have validated the efficacy of this compound in treating various dermatophyte infections. A notable observational study reported that topical naftifine 2% cream was safe and effective for Indian patients with tinea cruris and tinea corporis. The study found that:
- 82.07% of patients achieved clinical cures by the third visit.
- 94.6% showed mycological cure at treatment's end based on KOH mount results (p<0.0001) .
Case Study Summary
Study Type | Population | Treatment | Efficacy Rate (%) | p-value |
---|---|---|---|---|
Observational Study | Indian Patients | Naftifine 2% Cream | 82.07 | <0.0001 |
KOH Mount Analysis | Microscopic Evaluation | Naftifine 2% Cream | 94.6 | <0.0001 |
Safety Profile
This compound has been generally well-tolerated in clinical settings. Adverse events reported are typically mild and transient. In one study involving 463 patients treated with naftifine 2% cream, only a small percentage experienced adverse effects, which resolved within days . The tolerability was rated as excellent by physicians in over 70% of cases.
Properties
IUPAC Name |
(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-YGCVIUNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045496 | |
Record name | Naftifine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65473-14-5 | |
Record name | Naftifine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65473-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftifine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAFTIFINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naftifine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTIFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.